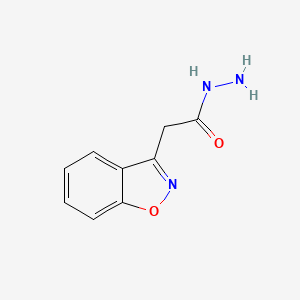

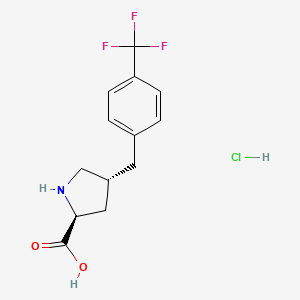

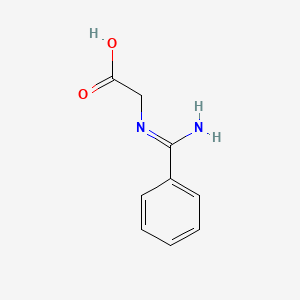

![molecular formula C9H14O4 B1303080 2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole CAS No. 226709-43-9](/img/structure/B1303080.png)

2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole

Vue d'ensemble

Description

The compound "2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole" is not directly mentioned in the provided papers. However, the papers discuss various organic compounds and their reactions, which can provide insights into the behavior of structurally related compounds. For instance, the synthesis and rearrangement of cage-like phosphoranes , the complexation of tetrathiafulvalene derivatives with aminopyridine , and the study of thermal stability of pyrrolopyrimidine derivatives are all relevant to understanding the chemical behavior of complex organic molecules.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and can result in the formation of stereoisomers. For example, the reaction of a dioxaphospholane derivative with hexafluoroacetone leads to the formation of cage-like phosphoranes with high stereoselectivity . This indicates that the synthesis of "2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole" would likely require careful control of reaction conditions to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction (XRD). The structure of cage-like phosphoranes was determined using these methods , suggesting that similar techniques could be employed to analyze the molecular structure of "2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole".

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to various products depending on the reaction conditions. For instance, the PCO-isomer of a cage-like phosphorane can rearrange into a more stable POC-isomer . Additionally, the formation of intermolecular hydrogen bonds is a significant reaction in organic chemistry, as seen with tetrathiafulvalene derivatives . These examples highlight the complexity of chemical reactions that "2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The thermal stability of pyrrolopyrimidine derivatives was studied to understand their decomposition patterns . Similarly, the electrochemical properties of tetrathiafulvalene derivatives were investigated using cyclic voltammetry . These studies provide a framework for analyzing the properties of "2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole", which would likely exhibit unique physical and chemical characteristics due to its structure.

Applications De Recherche Scientifique

Corrosion Inhibition

One of the notable applications of derivatives closely related to 2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole is in the field of corrosion inhibition. Specifically, epoxy glucose derivatives have been investigated for their potential to inhibit mild steel corrosion in acidic environments. Computational studies utilizing Density Functional Theory (DFT) and molecular dynamics simulations have shown that these compounds exhibit significant adsorption behavior on steel surfaces, indicating their effectiveness as corrosion inhibitors. These findings highlight the molecule's relevance in developing environmentally friendly and efficient corrosion inhibitors for industrial applications (Koulou et al., 2020).

Synthetic Organic Chemistry

In synthetic organic chemistry, derivatives of 2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole have been utilized in various transformations and synthetic routes. For instance, the molecule has been involved in base-initiated transformations to yield different products depending on the base used, demonstrating its versatility as a synthetic intermediate. Such chemical reactions expand the toolbox for chemists, enabling the synthesis of complex molecules for pharmaceuticals, materials science, and other fields (Ivanova et al., 2006).

Molecular Structure Analysis

The detailed molecular structure analysis of compounds structurally related to 2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole contributes to our understanding of stereochemistry and molecular interactions. For example, the structure determination of a key intermediate in the enantioselective synthesis of 8-epicastanospermine provides insights into the stereochemical requirements for the synthesis of bioactive molecules. This research underscores the importance of precise molecular architecture in the development of therapeutic agents and bioactive compounds (Gallagher et al., 1993).

Safety And Hazards

Propriétés

IUPAC Name |

2,2-dimethyl-4-(oxiran-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2)12-6-4-11-7(5-3-10-5)8(6)13-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCGMHLATFFNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C2O1)C3CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376958, DTXSID701211855 | |

| Record name | 1,4:5,6-Dianhydro-2,3-O-(1-methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(oxiran-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |

CAS RN |

449778-59-0, 226709-43-9 | |

| Record name | Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449778-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4:5,6-Dianhydro-2,3-O-(1-methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

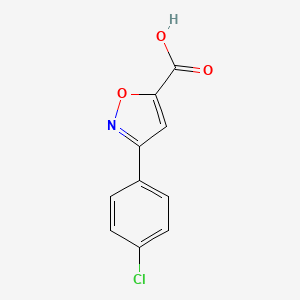

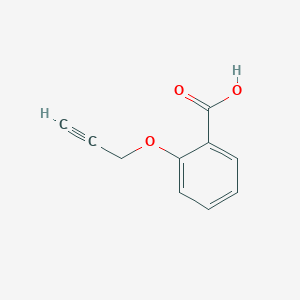

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)